

An In-Depth Technical Guide to 2-Pentynoic Acid

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Compound of Interest

Compound Name: 2-Pentynoic acid

Cat. No.: B041440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key molecular properties and analytical methodologies related to **2-Pentynoic acid**. The information is tailored for professionals in research and development who require precise data and detailed protocols for their work with this compound.

Core Molecular Data

2-Pentynoic acid, a member of the carboxylic acid family, possesses a terminal alkyne group, which imparts unique chemical reactivity useful in various synthetic applications. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₅ H ₆ O ₂	[1][2][3]
Molecular Weight	98.10 g/mol	[2][3]
IUPAC Name	Pent-2-ynoic acid	
CAS Number	5963-77-9	

Experimental Protocols

The accurate analysis of short-chain fatty acids like **2-Pentynoic acid** is critical for various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful

technique for this purpose, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analyte. Below is a detailed protocol for the analysis of short-chain fatty acids using GC-MS with a common derivatization procedure.

Protocol: GC-MS Analysis of Short-Chain Fatty Acids via Esterification

This protocol outlines the steps for sample preparation, derivatization (esterification), and GC-MS analysis of short-chain fatty acids.

1. Sample Preparation:

- For aqueous samples, an initial extraction step is required. A common method is liquid-liquid extraction.
 - Acidify the aqueous sample to a low pH (e.g., pH 2) with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.
 - Extract the fatty acids into an organic solvent such as diethyl ether or ethyl acetate.
 - Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).
 - Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

2. Derivatization (Acid-Catalyzed Esterification):

- To the dried sample residue, add a derivatizing agent. A common choice is 2 mL of 12-14% Boron Trifluoride (BF_3) in methanol.
- Securely cap the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete esterification.
- After cooling to room temperature, add a volume of water and an extraction solvent (e.g., hexane or heptane).

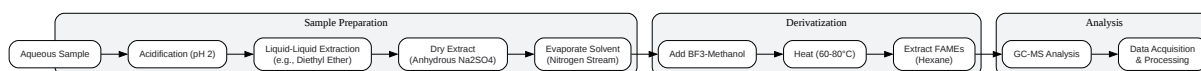
- Vortex the mixture to extract the resulting fatty acid methyl esters (FAMES) into the organic layer.
- Centrifuge to ensure clear phase separation and carefully transfer the upper organic layer containing the FAMES to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Injection Mode: Splitless
 - Injection Volume: 1 μ L
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp: Increase to 250°C at a rate of 10°C/min
 - Final hold: 250°C for 5 minutes
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: Scan from m/z 40 to 500
 - Ion Source Temperature: 230°C
 - Transfer Line Temperature: 280°C

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for short-chain fatty acids.



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